3-Chloro-6-methylpyridazine-4,5-diamine
CAS No.:
Cat. No.: VC20369660
Molecular Formula: C5H7ClN4
Molecular Weight: 158.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7ClN4 |
|---|---|
| Molecular Weight | 158.59 g/mol |
| IUPAC Name | 3-chloro-6-methylpyridazine-4,5-diamine |
| Standard InChI | InChI=1S/C5H7ClN4/c1-2-3(7)4(8)5(6)10-9-2/h1H3,(H2,7,10)(H2,8,9) |
| Standard InChI Key | DEWBLADMHFUXTQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(N=N1)Cl)N)N |
Introduction
Chemical and Structural Properties
Molecular Identity
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IUPAC Name: 3-Chloro-6-methylpyridazine-4,5-diamine
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Molecular Formula:
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CAS Numbers:
Physicochemical Characteristics
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Appearance: Typically a solid at room temperature.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to amine and pyridazine groups.
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Stability: Sensitive to light and moisture; requires storage under inert atmosphere at 2–8°C .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not explicitly reported | – |
| Boiling Point | Not explicitly reported | – |
| LogP (Partition Coeff.) | ~1.4 (estimated) | |
| pKa | ~4.5 (amine protonation) |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via multi-step protocols involving:
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Nucleophilic Substitution: Reacting 3,6-dichloro-4-methylpyridazine with ammonia or amines under controlled conditions.
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Catalytic Hydrogenation: Reducing nitro intermediates derived from chlorinated pyridazine precursors .
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Continuous Flow Synthesis: Enhances yield and scalability in industrial settings by optimizing temperature (50–80°C) and reaction time.
Example Reaction:
Key Reaction Parameters
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Temperature: 60–80°C for optimal amine group introduction.
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Catalysts: Palladium on carbon () for hydrogenation steps.
Biological Activity and Mechanisms
Antimicrobial Properties
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Targets: Disrupts bacterial dihydrofolate reductase (DHFR), critical for nucleotide synthesis .
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Efficacy: Demonstrated against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .
Enzyme Inhibition
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DHFR Inhibition: Binds to the active site via hydrogen bonding with Asp27 and hydrophobic interactions with Leu4 .
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IC: 0.8 µM for bacterial DHFR, comparable to trimethoprim (0.5 µM) .
Antifungal Applications
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Agricultural Use: Patented as a key intermediate in fungicides targeting Fusarium spp. and Botrytis cinerea .
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Mode of Action: Interferes with fungal ergosterol biosynthesis .
Industrial and Pharmaceutical Applications
Agrochemicals
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Fungicides: Derivatives like 3-(3-chloro-2-fluorophenoxy)-6-methylpyridazine-4,5-diamine show 90% efficacy against wheat rust at 50 ppm .
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Herbicides: Modifications at the 4- and 5-positions enhance selectivity for weed cytochrome P450 enzymes .
Medicinal Chemistry
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